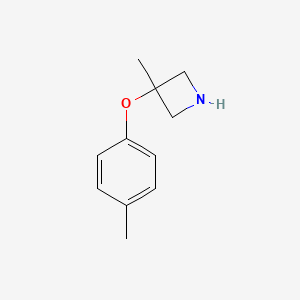
5-Hydroxy-2-naphthaldehyde
概要
説明
5-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the fifth position and an aldehyde group at the second position. This compound is known for its applications in various fields, including organic synthesis, material science, and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a dichlorocarbene intermediate, which subsequently reacts with 2-naphthol to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 5-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or anhydrides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 5-Hydroxy-2-naphthoic acid.
Reduction: 5-Hydroxy-2-naphthylmethanol.
Substitution: 5-Acetoxy-2-naphthaldehyde (when reacted with acetic anhydride).
科学的研究の応用
5-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a fluorescent probe for detecting metal ions and studying enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fluorescent brightening agents and as an intermediate in the synthesis of other specialty chemicals
作用機序
The mechanism of action of 5-Hydroxy-2-naphthaldehyde involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and aldehyde functional groups. These groups allow the compound to form hydrogen bonds, undergo nucleophilic addition reactions, and act as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in fluorescence studies or interacting with biological macromolecules in medicinal chemistry .
類似化合物との比較
2-Hydroxy-1-naphthaldehyde: Similar structure but with the hydroxyl group at the second position.
4-Hydroxy-1-naphthaldehyde: Hydroxyl group at the fourth position.
6-Methoxy-2-naphthaldehyde: Methoxy group instead of hydroxyl at the sixth position.
Uniqueness: 5-Hydroxy-2-naphthaldehyde is unique due to its specific positioning of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring selective interactions, such as in the synthesis of complex organic molecules and in analytical chemistry for detecting specific ions or molecules .
特性
IUPAC Name |
5-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-7,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICKVYPSMSVPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


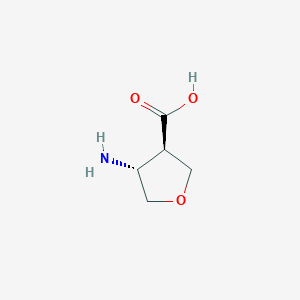
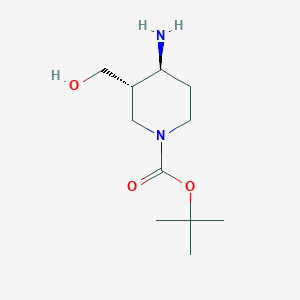

![4-[(1R,2S)-rel-2-aminocyclopropyl]phenol](/img/structure/B8012003.png)
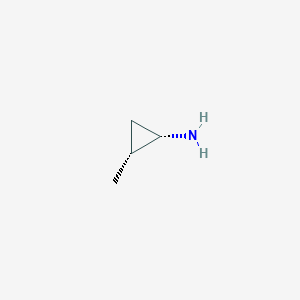
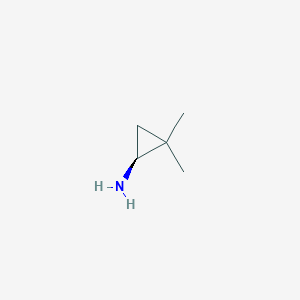
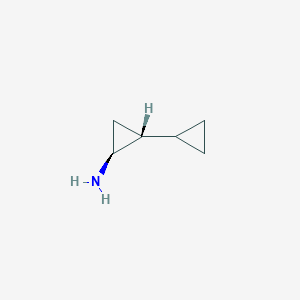


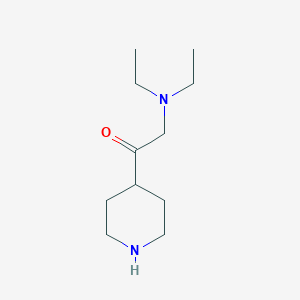
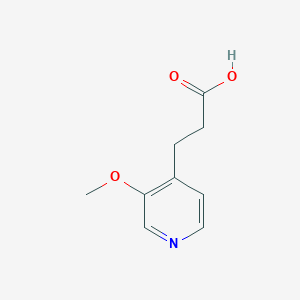
![2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B8012060.png)

